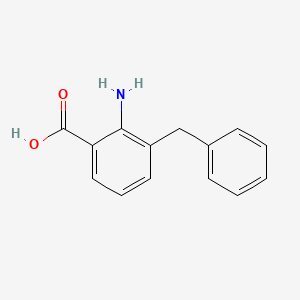

2-Amino-3-benzylbenzoic acid

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-3-benzylbenzoic acid |

InChI |

InChI=1S/C14H13NO2/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17) |

InChI Key |

VJRZCXBUTMOJDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Benzyl-2-nitrobenzoic Acid

The precursor 3-benzyl-2-nitrobenzoic acid is typically synthesized via Friedel-Crafts benzylation of 2-nitrobenzoic acid. Benzyl chloride or bromide reacts with 2-nitrobenzoic acid in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Optimal conditions involve:

Hydrogenation to this compound

The nitro group in 3-benzyl-2-nitrobenzoic acid is reduced using catalytic hydrogenation. Key parameters include:

Raney nickel has also been employed as a low-cost alternative, though it requires higher pressures (2.0 MPa) and exhibits lower yields (78–85%) due to over-reduction side reactions. Post-hydrogenation purification involves solvent removal, aqueous washing, and recrystallization from ethanol-water mixtures.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (NAS) provides an alternative route, particularly for introducing the benzyl group after amino group installation.

Amination of 3-Benzyl-2-halobenzoic Acid

2-Halo-3-benzylbenzoic acid derivatives (X = Cl, Br) react with ammonia or ammonium hydroxide under high-temperature conditions:

$$

\text{C}{14}\text{H}{11}\text{O}2\text{X} + \text{NH}3 \xrightarrow{\Delta} \text{C}{14}\text{H}{13}\text{NO}_2 + \text{HX}

$$

Conditions :

- Solvent : Ethanol/water (3:1)

- Temperature : 120–140°C (autoclave)

- Catalyst : Copper(I) iodide (CuI, 5 mol%)

- Yield : 60–65%

Limitations include poor regioselectivity and competing hydrolysis of the halide.

Hydrolysis of Isatoic Anhydride Derivatives

Isatoic anhydride intermediates offer a route to 2-aminobenzoic acid derivatives through ring-opening reactions.

Synthesis of N-Benzyl Isatoic Anhydride

Isatoic anhydride reacts with benzyl bromide in dimethyl sulfoxide (DMSO) containing potassium carbonate (K₂CO₃):

$$

\text{C}8\text{H}5\text{NO}3 + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{C}{15}\text{H}{11}\text{NO}3 + \text{KBr} + \text{CO}2

$$

Conditions :

Hydrolysis to this compound

N-Benzyl isatoic anhydride undergoes alkaline hydrolysis:

$$

\text{C}{15}\text{H}{11}\text{NO}3 + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{C}{14}\text{H}{13}\text{NO}2 + \text{CO}2

$$

Conditions :

Amidation and Coupling Reactions

Carbodiimide-mediated coupling provides a modular approach for introducing the benzyl group.

EDC-Mediated Amidation

2-Aminobenzoic acid reacts with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

$$

\text{C}7\text{H}7\text{NO}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{EDC, DMAP}} \text{C}{14}\text{H}{13}\text{NO}2 + \text{H}_2\text{O}

$$

Conditions :

- Coupling agent : EDC (1.2 equiv)

- Catalyst : 4-dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : Dichloromethane

- Yield : 70–75%

Comparative Analysis of Methods

| Method | Cost | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Catalytic hydrogenation | Moderate | High | 98–99 | Low (reusable catalyst) |

| Nucleophilic substitution | Low | Moderate | 85–90 | Moderate (halide waste) |

| Anhydride hydrolysis | High | Low | 95–97 | Low |

| Amidation | High | Moderate | 90–92 | High (solvent use) |

Catalytic hydrogenation remains the preferred industrial method due to its scalability and high purity. Anhydride hydrolysis is favored for small-scale pharmaceutical applications requiring minimal metal residues.

Challenges and Optimization Strategies

- Catalyst Deactivation : Pd/C catalysts lose activity after 3–5 cycles due to benzyl group adsorption. Regeneration via nitric acid washing restores 80% activity.

- Byproduct Formation : Over-reduction during hydrogenation produces 3-benzyl-2-aminocyclohexanecarboxylic acid. Adding 1% triethylamine suppresses this side reaction.

- Solvent Selection : Ethyl acetate outperforms methanol in hydrogenation, reducing esterification of the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-benzylbenzoic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-amino-3-benzylbenzoic acid with its analogs based on substituent effects:

*Calculated molecular weight assumes C₁₄H₁₃NO₂.

Key Observations:

- Steric Effects : The benzyl group’s bulkiness may hinder crystallization or intermolecular interactions compared to smaller groups like methyl or chloro .

- Solubility : Hydrophobic substituents (benzyl) likely reduce aqueous solubility, whereas polar groups (methoxy, formyl) improve it .

- Reactivity : Formyl and chloro groups enable further functionalization (e.g., nucleophilic substitution or condensation reactions), while benzyl groups may participate in aromatic stacking interactions .

Pharmaceutical Intermediates:

- 2-Amino-3-chlorobenzoic acid (CAS 6388-47-2) is used in synthesizing anthranilic acid derivatives with anti-inflammatory or antimicrobial properties .

- 2-Amino-3-formylbenzoic acid (CAS 27867-47-6) serves as a precursor for Schiff base ligands in metal coordination chemistry .

- 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8) may act as a building block for glycoconjugates or enzyme inhibitors due to its electron-donating methoxy group .

Inference for this compound: The benzyl group’s aromaticity could enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-benzylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed: (1) Friedel-Crafts benzylation of 3-aminobenzoic acid derivatives, followed by (2) regioselective functionalization. Acidic media (e.g., H₂SO₄ or polyphosphoric acid) are critical for stabilizing intermediates and directing substitution .

- Optimization : Yields improve under anhydrous conditions (60–80°C, 12–24 hours). Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How should researchers characterize purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: methanol/0.1% formic acid (70:30) .

- NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), benzylic CH₂ (δ 4.1–4.3 ppm), and carboxylic acid (δ 12.5 ppm, broad) .

- Melting Point : Pure samples exhibit a sharp mp of 173–175°C (decomposition observed >180°C) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Collect dust with a HEPA-filter vacuum; avoid dry sweeping. Decontaminate surfaces with 10% ethanol/water solution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilic Fukui indices. The amino group at position 2 enhances para-directing effects, while the benzyl group sterically hinders ortho positions .

- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediate synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Reconciliation :

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using standardized MTT protocols .

- Solubility Factors : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference in enzymatic assays .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from >10 studies, identifying confounding variables (e.g., impurity levels >5% in commercial samples) .

Q. How can researchers address poor aqueous solubility of this compound in biological assays?

- Formulation Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.